Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-
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Overview
Description
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is a chemical compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- typically involves the reaction of 2-aminophenol with dimethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Aminophenol reacts with formaldehyde to form an intermediate Schiff base.
Step 2: The intermediate Schiff base reacts with dimethylamine to form Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(dimethylamino)-: Similar structure but lacks the imino group.
Phenol, 2-ethyl-: Similar phenolic structure but with an ethyl group instead of the dimethylaminoethyl group.
Uniqueness
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is unique due to the presence of the 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
135663-17-1 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
FLKVGXMTKORZSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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